molecular formula C10H10O5 B135785 Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate CAS No. 22934-58-3

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

Cat. No. B135785
Key on ui cas rn: 22934-58-3
M. Wt: 210.18 g/mol
InChI Key: DQQKIGXHWZLSCW-UHFFFAOYSA-N
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Patent
US06706703B2

Procedure details

Synthesis of the title compound from methyl 3-methoxy-4,5-methylenedioxybenzoate was carried out by applying the synthetic procedure of 3,5-diisopropoxy-4-methoxyphenylboronic acid from methyl 3,5-diisopropoxy-4-methoxybenzoate in Reference Example 6. From methyl 3-methoxy-4,5-methylenedioxybenzoate (4.30 g, 20.5 mmol), 3-methoxy-4,5-methylenedioxybenzoic acid (3.00 g) was obtained as colorless prisms (melting point: 215.0-216.0° C.) (yield: 71%). From 3-methoxy-4,5-methylenedioxybenzoic acid (2.50 g, 12.7 mmol), 3-methoxy-4,5-methylenedioxy-1-nitrobenzene was obtained as a pale yellow amorphous powder (1.26 g, yield: 50%). From 3-methoxy-4,5-methylenedioxy-1-nitrobenzene (1.26 g, 16.4 mmol), 1-iodo-3-methoxy-4,5-methylenedioxybenzene was obtained as pale yellow needles (melting point: 71.0-72.0° C.) (1.08 g, yield: 61%). From 1-iodo-3-methoxy-4,5-methylenedioxybenzene (750.0 mg, 2.70 mmol), the title compound was obtained as a colorless crystalline powder (melting point: 279.0-281.0° C.) (347.0 mg, yield: 66%).
Name
3,5-diisopropoxy-4-methoxyphenylboronic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3,5-diisopropoxy-4-methoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC1C=C(B(O)O)C=C(OC(C)C)C=1OC)(C)C.[CH:20]([O:23][C:24]1[CH:25]=[C:26]([CH:31]=[C:32]([O:36][CH:37](C)C)[C:33]=1[O:34]C)[C:27]([O:29][CH3:30])=[O:28])(C)C>>[CH3:20][O:23][C:24]1[CH:25]=[C:26]([CH:31]=[C:32]2[O:36][CH2:37][O:34][C:33]=12)[C:27]([O:29][CH3:30])=[O:28].[CH3:20][O:23][C:24]1[CH:25]=[C:26]([CH:31]=[C:32]2[O:36][CH2:37][O:34][C:33]=12)[C:27]([OH:29])=[O:28]

Inputs

Step One
Name
3,5-diisopropoxy-4-methoxyphenylboronic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC=1C=C(C=C(C1OC)OC(C)C)B(O)O
Step Two
Name
methyl 3,5-diisopropoxy-4-methoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC=1C=C(C(=O)OC)C=C(C1OC)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C=C2C1OCO2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.5 mmol
AMOUNT: MASS 4.3 g
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=C2C1OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06706703B2

Procedure details

Synthesis of the title compound from methyl 3-methoxy-4,5-methylenedioxybenzoate was carried out by applying the synthetic procedure of 3,5-diisopropoxy-4-methoxyphenylboronic acid from methyl 3,5-diisopropoxy-4-methoxybenzoate in Reference Example 6. From methyl 3-methoxy-4,5-methylenedioxybenzoate (4.30 g, 20.5 mmol), 3-methoxy-4,5-methylenedioxybenzoic acid (3.00 g) was obtained as colorless prisms (melting point: 215.0-216.0° C.) (yield: 71%). From 3-methoxy-4,5-methylenedioxybenzoic acid (2.50 g, 12.7 mmol), 3-methoxy-4,5-methylenedioxy-1-nitrobenzene was obtained as a pale yellow amorphous powder (1.26 g, yield: 50%). From 3-methoxy-4,5-methylenedioxy-1-nitrobenzene (1.26 g, 16.4 mmol), 1-iodo-3-methoxy-4,5-methylenedioxybenzene was obtained as pale yellow needles (melting point: 71.0-72.0° C.) (1.08 g, yield: 61%). From 1-iodo-3-methoxy-4,5-methylenedioxybenzene (750.0 mg, 2.70 mmol), the title compound was obtained as a colorless crystalline powder (melting point: 279.0-281.0° C.) (347.0 mg, yield: 66%).
Name
3,5-diisopropoxy-4-methoxyphenylboronic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3,5-diisopropoxy-4-methoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC1C=C(B(O)O)C=C(OC(C)C)C=1OC)(C)C.[CH:20]([O:23][C:24]1[CH:25]=[C:26]([CH:31]=[C:32]([O:36][CH:37](C)C)[C:33]=1[O:34]C)[C:27]([O:29][CH3:30])=[O:28])(C)C>>[CH3:20][O:23][C:24]1[CH:25]=[C:26]([CH:31]=[C:32]2[O:36][CH2:37][O:34][C:33]=12)[C:27]([O:29][CH3:30])=[O:28].[CH3:20][O:23][C:24]1[CH:25]=[C:26]([CH:31]=[C:32]2[O:36][CH2:37][O:34][C:33]=12)[C:27]([OH:29])=[O:28]

Inputs

Step One
Name
3,5-diisopropoxy-4-methoxyphenylboronic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC=1C=C(C=C(C1OC)OC(C)C)B(O)O
Step Two
Name
methyl 3,5-diisopropoxy-4-methoxybenzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC=1C=C(C(=O)OC)C=C(C1OC)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C=C2C1OCO2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.5 mmol
AMOUNT: MASS 4.3 g
Name
Type
product
Smiles
COC=1C=C(C(=O)O)C=C2C1OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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